molecular formula C24H37NO B14317021 2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole CAS No. 113563-24-9

2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole

Cat. No.: B14317021
CAS No.: 113563-24-9
M. Wt: 355.6 g/mol
InChI Key: JVMNXTSNLYVKNR-UHFFFAOYSA-N
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Description

2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole is an organic compound characterized by a benzoxazole ring substituted with a heptadec-8-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with heptadec-8-en-1-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminophenol attacks the electrophilic carbon of the heptadec-8-en-1-yl bromide, forming the desired benzoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the heptadec-8-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Heptadecenylresorcinol: A compound with a similar heptadec-8-en-1-yl group but different core structure.

    8-(Heptadec-8-en-1-yl)-3-hydroxy-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one: Another compound with a heptadec-8-en-1-yl group but different heterocyclic ring.

Uniqueness

2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole is unique due to its specific benzoxazole ring structure combined with the heptadec-8-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113563-24-9

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

2-heptadec-8-enyl-1,3-benzoxazole

InChI

InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-25-22-19-17-18-20-23(22)26-24/h9-10,17-20H,2-8,11-16,21H2,1H3

InChI Key

JVMNXTSNLYVKNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NC2=CC=CC=C2O1

Origin of Product

United States

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